Increased Lipophilicity (ΔXLogP3 ≈ +0.4) Relative to the Des-Methyl Analog Impacts Passive Membrane Permeability and Off-Target Binding Risk
In comparison to its direct des-methyl analog (1Z)-N'-hydroxy-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide (CAS 283166-81-4), the presence of a 5-methyl substituent on the pyrazole ring alters the computed partition coefficient. The target compound (CAS 1006354-87-5) exhibits an XLogP3-AA value of 0.9, whereas the des-methyl analog returns a lower value of 0.5 [1][2]. This 0.4 log unit increase corresponds to a calculated approximately 2.5-fold greater lipophilicity, a magnitude that can significantly influence passive membrane permeability, plasma protein binding, and the likelihood of CYP450-mediated metabolism in biological settings. Procurement of the des-methyl variant may therefore yield systematically different pharmacokinetic or target-engagement profiles in SAR series that are sensitive to lipophilicity adjustments.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Des-methyl analog (CAS 283166-81-4): XLogP3-AA = 0.5 |
| Quantified Difference | Absolute Δ = 0.4 log units (approx. 2.5-fold difference) |
| Conditions | Computed by XLogP3 3.0 in PubChem (release 2021.05.07) |
Why This Matters
A 0.4 log unit increase in calculated lipophilicity can translate into measurable differences in membrane permeability and metabolic stability, making the 5-methyl-bearing compound the relevant selection for projects where target-specific lipophilicity ranges are defined by lead optimization criteria.
- [1] PubChem Compound Summary CID 19615416. Computed Properties: XLogP3-AA = 0.9. View Source
- [2] PubChem Compound Summary CID 5714491. Computed Properties: XLogP3-AA = 0.5. View Source
